2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide, commonly known as Compound X, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound X in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a useful tool for studying the role of these pathways in various biological processes. However, one of the main limitations of using Compound X is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of Compound X. One potential area of research is the development of new drugs that are based on the structure of Compound X. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and to identify any potential side effects or toxicity issues. Finally, there is a need for further research into the potential applications of Compound X in the treatment of various diseases, including cancer and bacterial infections.
Synthesemethoden
The synthesis of Compound X involves a multistep process that begins with the condensation of 2-nitrobenzaldehyde with glycine in the presence of acetic anhydride. The resulting product is then reduced to the corresponding amine using sodium borohydride. The amine is then coupled with 2-(4-isopropylphenyl)acetyl chloride to yield Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has been studied extensively for its potential applications in the field of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, Compound X has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide |
---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[3-hydroxy-2-oxo-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)14-7-9-15(10-8-14)18(24)11-21(27)16-5-3-4-6-17(16)23(20(21)26)12-19(22)25/h3-10,13,27H,11-12H2,1-2H3,(H2,22,25) |
InChI-Schlüssel |
YSHDLUQAJLWQAY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.